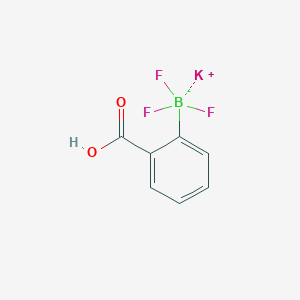
Potassium (2-carboxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-carboxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2-carboxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF₂]). The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing crystallization techniques for purification .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-carboxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the compound acts as a nucleophilic partner.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles and can proceed without transition-metal catalysts.
Coupling Reactions: Often catalyzed by metals such as palladium, nickel, or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (2-carboxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium (2-carboxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction . This process involves the formation of a carbon-boron bond, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- Boronic Acids (RB(OH)₂)
- Boronate Esters (RB(OR’)₂)
- Organoboranes (R₃B)
Comparison: Potassium (2-carboxyphenyl)trifluoroborate offers several advantages over these similar compounds:
- Stability: It is more stable to air and moisture compared to boronic acids and boronate esters .
- Ease of Handling: The compound is easier to handle and purify, making it more convenient for use in various reactions .
- Versatility: It can be used in a wider range of reactions, including those that require strong oxidative conditions .
Properties
Molecular Formula |
C7H5BF3KO2 |
|---|---|
Molecular Weight |
228.02 g/mol |
IUPAC Name |
potassium;(2-carboxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 |
InChI Key |
CMCWKPOZRPDVCE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















